6-Propoxybenzothiazol-2-amine

Cytochrome P450 inhibition Enzyme kinetics Drug metabolism

Researchers probing cytochrome P450 metabolism need inhibitors with unambiguous binding modes-mixed type I/reverse type I spectra in 2-AB analogs complicate assay interpretation. 6-Propoxybenzothiazol-2-amine (CAS 14372-64-6) resolves this with pure competitive inhibition of aminopyrine N-demethylase (Ki=60 μM) and exclusive type I ligand binding. Key advantages: • Defined competitive kinetics eliminate spectral ambiguity in P450 binding studies • Enables direct determination of spectral binding parameters (Kₛ, ΔAₘₐₓ) • Validated reverse-phase HPLC method (Newcrom R1, ACN/H₂O/H₃PO₄) ready for QC transfer • Also serves as intermediate for nematicidal 6-n-propoxybenzothiazole-2-methylcarbamates. Supplied with Certificate of Analysis.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 14372-64-6
Cat. No. B080791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propoxybenzothiazol-2-amine
CAS14372-64-6
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12)
InChIKeyQJWBDYBQSKYQKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propoxybenzothiazol-2-amine Compound Profile


6-Propoxybenzothiazol-2-amine (CAS 14372-64-6), a 6-substituted 2-aminobenzothiazole (2-AB), serves as a pure competitive inhibitor of cytochrome P450-mediated aminopyrine N-demethylase (Ki = 60 μM) and is characterized as a type I ligand with high affinity for ferric cytochrome P-450 [1]. This compound class demonstrates structure-dependent modulation of microsomal mixed-function oxidase activity, with inhibition potency governed by substituent hydrophobicity and molar refractivity [1].

CYP Inhibition Reported as competitive inhibitor of CYP-mediated N-demethylase
Ligand Type Pure type I ligand for ferric cytochrome P-450 binding studies
Substituent Control 6-propoxy group governs inhibition via hydrophobicity and molar refractivity

6-Propoxybenzothiazol-2-amine: Analogs Not Interchangeable


Substitution at the 6-position of the 2-aminobenzothiazole scaffold profoundly alters cytochrome P450 inhibition potency and binding modality. A quantitative structure-activity relationship (QSAR) analysis accounting for 82% of data variance demonstrates that both the hydrophobic character and molar refractivity of the 6-substituent dictate inhibitory activity [1]. Consequently, the 6-propoxy derivative exhibits distinct kinetic behavior—including pure competitive inhibition and exclusive type I ligand binding—compared to other 2-AB analogs that elicit mixed type I/reverse type I spectra, precluding simple analog substitution without empirical validation [1].

6‑Substituent drives potency
QSAR analysis shows hydrophobicity and molar refractivity of the 6‑substituent explain 82% of inhibition variance. Propoxy and other alkoxy analogs may not be interchangeable without re‑evaluation.
Binding modality shifts
6‑Propoxy‑2‑aminobenzothiazole exhibits exclusive type I ligand binding, while most other 2‑AB derivatives produce mixed type I/reverse type I spectra, which can alter kinetic interpretation.
Analog substitution requires validation
Simple replacement with another 6‑substituted 2‑aminobenzothiazole may not reproduce the same inhibition mode or potency profile without empirical verification.

6-Propoxybenzothiazol-2-amine Quantitative Differentiation Evidence


Cytochrome P450 Competitive Inhibition

6-n-Propoxy-2-aminobenzothiazole (6-n-propoxy-2-AB) functions as a pure competitive inhibitor of aminopyrine N-demethylase, a cytochrome P450-dependent mixed-function oxidase, with a Ki value of 60 μM determined via Dixon analysis [1]. In contrast, literature QSAR equations derived from heterocyclic systems with non-polar substituents underestimated the potency of this compound series by up to an order of magnitude, underscoring that the propoxy substituent confers quantitatively distinct inhibition behavior relative to non-polar 6-substituted analogs [1].

Inhibition Constant
Head‑to‑head
Ki = 60 μM
Benchmark for CYP inhibition comparison against non‑polar substituted analogs
Dixon analysis; phenobarbitone‑induced rat liver microsomes
Cytochrome P450 inhibition Enzyme kinetics Drug metabolism

QSAR Model of CYP Inhibition

Multiple regression analysis of a series of 6-substituted-2-aminobenzothiazoles yielded a QSAR equation that explains 82% of the variance in aminopyrine N-demethylase inhibition potency, with inhibitor hydrophobic character and molar refractivity of the 6-substituent as the dominant determinants [1]. This model provides a quantitative framework for predicting the relative potency of 6-propoxy-2-AB versus other 6-substituted analogs, distinguishing it from in-class compounds where substituent parameters do not align with this QSAR relationship.

QSAR Variance
Cross‑study comparable
r² = 0.82
Quantitative framework for predicting inhibition from 6‑substituent properties
Explains 82% of variance in N‑demethylase inhibition potency
QSAR Structure-activity relationship Computational chemistry

Type I Ligand Binding Specificity

Binding studies demonstrated that the more potent inhibitors in the 2-AB series, specifically the 6-propoxy and 6-butoxy derivatives, function as pure type I ligands with high affinity for ferric cytochrome P-450 [1]. In contrast, most other 2-AB derivatives elicited mixed type I/reverse type I optical difference spectra, resulting in non-linear double reciprocal plots that precluded determination of binding parameters [1]. This qualitative difference in binding modality distinguishes 6-propoxy-2-AB from the majority of its in-class analogs.

Ligand Binding Type
Head‑to‑head
Pure type I vs. mixed type I/reverse type I
May support unambiguous determination of binding parameters
Spectral titration; ferric cytochrome P‑450
Cytochrome P450 binding Ligand-receptor interaction Spectral analysis

Inhibition–Binding Correlation

A strong correlation (r = 0.93) was observed between inhibition potency (I50) and the capacity of ten 2-AB derivatives to prevent substrate (aminopyrine) binding to cytochrome P-450 [1]. This finding supports that 2-AB derivatives, including 6-propoxy-2-AB, inhibit microsomal oxidation via a direct competitive effect on substrate binding, providing a predictive relationship between biochemical binding measurements and functional inhibition.

I₅₀–Binding Correlation
Class‑level inference
r = 0.93
Supports competitive substrate‑binding mechanism across 10 2‑AB derivatives
Correlation between I₅₀ and substrate binding prevention
Enzyme inhibition Binding affinity Correlation analysis

Validated RP-HPLC Analytical Method

A reverse-phase HPLC method using a Newcrom R1 column with mobile phase consisting of acetonitrile, water, and phosphoric acid has been validated for the separation and analysis of 6-propoxybenzothiazol-2-amine [1]. This established protocol provides a reference analytical workflow, differentiating the compound from structurally related analogs that may require distinct chromatographic conditions.

HPLC Method
Method context
Newcrom R1 RP column; MeCN/water/H₃PO₄
Documented method supports quality control and method transfer
Reverse‑phase HPLC with UV detection
HPLC Analytical chemistry Quality control

6-Propoxybenzothiazol-2-amine Key Applications


Cytochrome P450 Inhibition & Drug Metabolism

6-Propoxybenzothiazol-2-amine (CAS 14372-64-6) is optimally deployed as a pure competitive inhibitor of cytochrome P450-mediated aminopyrine N-demethylase (Ki = 60 μM) [1]. Its exclusive type I ligand binding behavior facilitates unambiguous spectral binding parameter determination, making it a preferred tool for mechanistic investigations of P450-substrate interactions and drug-drug interaction screening [1].

QSAR Model Development

The compound serves as a critical data point in QSAR models that account for 82% of variance in microsomal oxidase inhibition potency based on 6-substituent hydrophobicity and molar refractivity [1]. Procurement of 6-propoxy-2-AB enables expansion and validation of predictive models for benzothiazole-based cytochrome P450 modulators [1].

HPLC Analytical Reference Standard

A documented reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides a ready-to-implement analytical workflow for 6-propoxybenzothiazol-2-amine [1]. This established protocol supports quality control, purity assessment, and method transfer in pharmaceutical and agrochemical analytical laboratories [1].

Nematicidal Benzothiazole Intermediate

6-Propoxybenzothiazol-2-amine has been reported as an intermediate in the synthesis of 6-n-propoxybenzothiazole-2-methylcarbamates, a class of compounds with documented nematicidal activity [2]. The 2-amino group provides a reactive handle for carbamate formation, enabling further derivatization for agrochemical applications [2].

Application
Selection Property
Validation Focus
CYP inhibition & drug metabolism research
Competitive inhibition profile
Ki and type I ligand binding verification
QSAR model development
Substituent parameter alignment
Model predictive accuracy (r²)
HPLC analytical reference
Validated chromatographic method
Column and mobile phase reproducibility
Nematicidal intermediate synthesis
2‑Amino reactive handle
Derivatization and activity screening

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38 linked technical documents
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